

# Chemical structure and stereochemistry of Mutilin

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## Compound of Interest

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Mutilin**

## Introduction

**Mutilin** is a diterpenoid natural product that forms the foundational core of the pleuromutilin class of antibiotics.<sup>[1]</sup> First isolated in 1951 from fungi such as *Pleurotus mutilus* and *P. passeckerianus*, its unique tricyclic structure has been the subject of extensive chemical and pharmacological research.<sup>[1]</sup> While **mutilin** itself possesses limited antibacterial activity, its derivatives, most notably pleuromutilin and its semi-synthetic analogs (e.g., tiamulin, valnemulin, lefamulin), are potent inhibitors of bacterial protein synthesis and are used in both veterinary and human medicine.<sup>[2][3]</sup> This guide provides a detailed examination of the chemical structure and stereochemistry of the **mutilin** core, which is essential for understanding the structure-activity relationships of this important class of antibiotics.

## Chemical Structure

**Mutilin** is a complex diterpene characterized by a rigid 5-6-8 tricyclic carbon skeleton.<sup>[1]</sup> This intricate framework is composed of a five-membered ring fused to a six-membered ring, which is in turn fused to an eight-membered ring, creating a propellane-like architecture.<sup>[4]</sup> The molecule is densely functionalized with multiple methyl groups, two hydroxyl groups, and a vinyl group.

The systematic IUPAC name for **mutilin** is (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyloctahydro-5,8-dihydroxy-4,6,9,10-tetramethyl-3a,9-propano-3aH-cyclopentacycloocten-

1(4H)-one.[5][6] Its molecular formula is  $C_{20}H_{32}O_3$ .[5][6] The core structure's rigidity is a key feature, influencing how its derivatives interact with their biological target.[7]

## Stereochemistry

The complex structure of **mutilin** features eight stereogenic centers, leading to a specific three-dimensional arrangement of its atoms.[1][5] The absolute configuration of these centers has been unequivocally established through X-ray crystallographic analysis of **mutilin** and its derivatives.[2][7] The defined stereochemistry is crucial for its biological activity, as even minor changes can significantly impact the efficacy of its antibiotic derivatives.[2]

The absolute configuration of **mutilin** is (3aS,4R,5S,6S,8R,9R,9aR,10R).[5] This specific arrangement of substituents around the tricyclic core is a product of its biosynthetic pathway and is essential for the correct orientation of its derivatives within the peptidyl transferase center of the bacterial ribosome.[2]

## Quantitative Data

The physicochemical and structural properties of **mutilin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{20}H_{32}O_3$	[5][6]
Molecular Weight	320.47 g/mol	[5][6]
CAS Number	6040-37-5	[6][8]
Melting Point	68-70 °C	[9]
Stereocenters	8	[1][5]
InChIKey	OBUUFWIMEGVAQS-JAFVRLMVSA-N	[5]

## Experimental Protocols

The determination of **mutilin**'s complex structure and absolute stereochemistry relies on a combination of spectroscopic and crystallographic techniques.

## X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule and its absolute configuration.[10][11][12]

Methodology:

- Crystallization: A pure sample of **mutilin** or a suitable derivative (like 5-bromoacetyl**mutilin**) is dissolved in an appropriate solvent system.[7] The solution is slowly evaporated or cooled to induce the formation of single, high-quality crystals.[12] The regularity of the crystal lattice is crucial for obtaining a clear diffraction pattern.[10]
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[14] The intensities and angles of these diffracted beams are recorded by a detector.[10]
- Structure Solution and Refinement: The diffraction pattern is mathematically analyzed using Fourier transforms to generate an electron density map of the molecule.[15] From this map, the positions of the individual atoms can be determined. For determining the absolute configuration of a chiral molecule, anomalous dispersion effects are analyzed, often requiring the presence of a heavier atom (like bromine in the case of 5-bromoacetyl**mutilin**) to produce a sufficiently strong signal.[7][11] The final atomic coordinates are refined to best fit the experimental diffraction data.[16]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

Methodology:

- Sample Preparation: A small amount of purified **mutilin** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).[17]
- $^1\text{H}$  NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts ( $\delta$ ) of the proton signals, their

integration (number of protons), and their coupling patterns (J-coupling) are used to deduce the structure. For example, the vinyl group protons and the protons attached to carbons bearing hydroxyl groups would appear in characteristic regions of the spectrum.[\[17\]](#)

- $^{13}\text{C}$  NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts indicate the type of carbon (e.g., carbonyl, alkene, alcohol-bearing, or alkyl).[\[1\]](#)
- 2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively. This allows for the complete assignment of all proton and carbon signals and confirms the overall molecular structure.

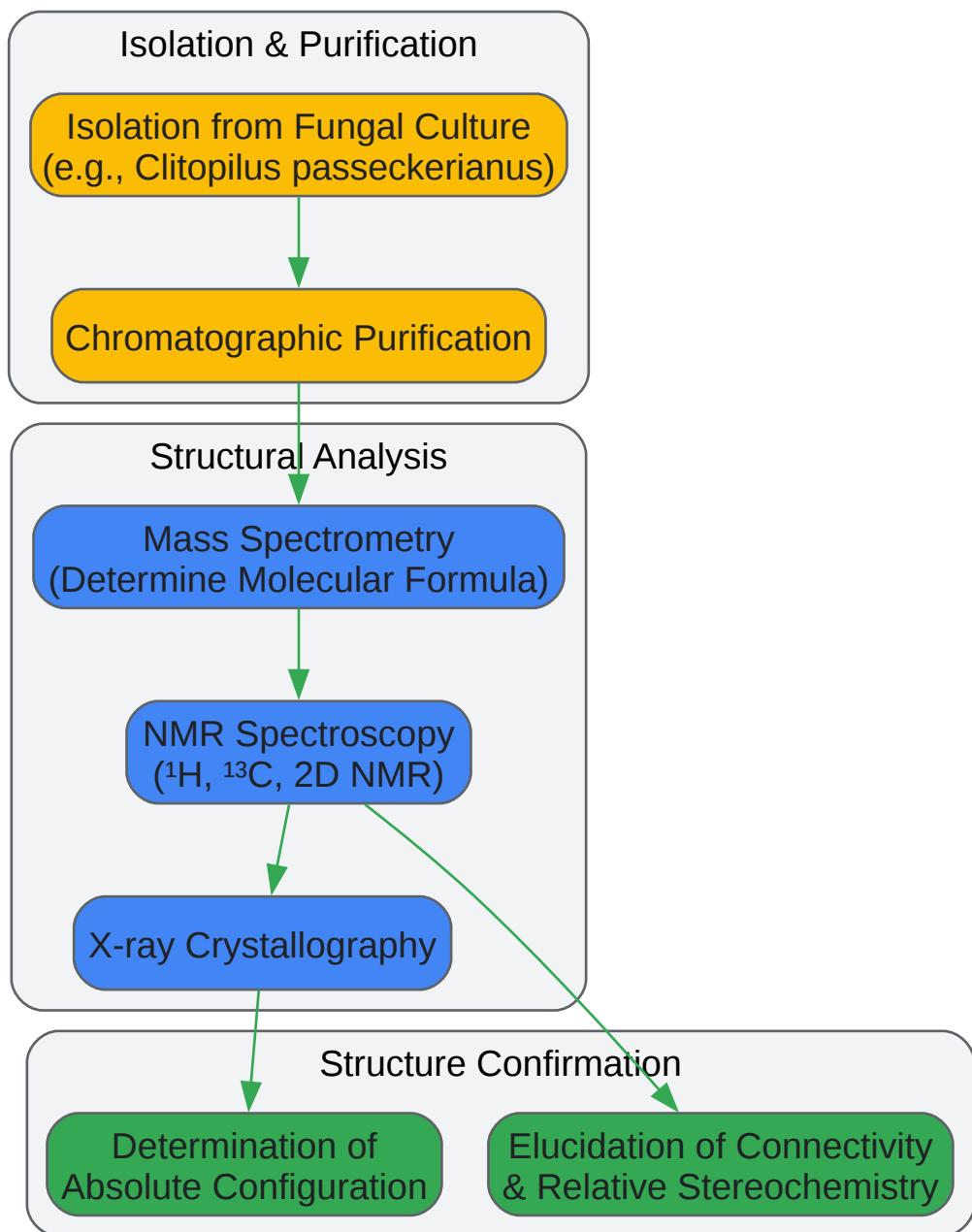
## Visualizations

The following diagrams illustrate the relationship of **mutilin** to its derivatives and a general workflow for its structure elucidation.



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Caption: Logical relationship of **Mutilin** to its antibiotic derivatives and their mechanism of action.



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Caption: Experimental workflow for the structure elucidation of **Mutilin**.

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